molecular formula C21H15Cl2N3O4S B12141899 (2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12141899
M. Wt: 476.3 g/mol
InChI Key: RMUCLZOFOIHQHC-ZDLGFXPLSA-N
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Description

(2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the thiazolo[3,2-b][1,2,4]triazine family This compound is characterized by its unique structure, which includes dichlorobenzylidene and dimethoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dichlorobenzaldehyde with 3,4-dimethoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiazolo[3,2-b][1,2,4]triazine core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzylidene and benzyl positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It exhibits properties that may be useful in the development of new drugs, particularly as inhibitors of specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery.

Medicine

In medicine, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its unique structure allows it to target specific pathways involved in disease processes, making it a candidate for the treatment of conditions such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3,4-dichlorobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxyphenyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific combination of functional groups and structural features. The presence of both dichlorobenzylidene and dimethoxybenzyl groups provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H15Cl2N3O4S

Molecular Weight

476.3 g/mol

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H15Cl2N3O4S/c1-29-16-6-4-12(9-17(16)30-2)8-15-19(27)24-21-26(25-15)20(28)18(31-21)10-11-3-5-13(22)14(23)7-11/h3-7,9-10H,8H2,1-2H3/b18-10-

InChI Key

RMUCLZOFOIHQHC-ZDLGFXPLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=NC2=O)OC

Origin of Product

United States

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